3-Ethoxycyclobutane-1-sulfonamide (CAS 1692032-79-3) is a highly saturated, sp3-rich building block engineered for modern fragment-based drug discovery (FBDD) and lead optimization workflows. Featuring a fully saturated cyclobutane core and an ethoxy substituent, it serves as an advanced, three-dimensional bioisostere for traditional arylsulfonamides. Its primary procurement value lies in its precursor suitability: it seamlessly introduces a robust hydrogen-bond donor/acceptor motif—the sulfonamide—while strictly controlling lipophilicity and spatial vectorality. By maximizing the fraction of sp3-hybridized carbons (Fsp3), this compound bypasses the poor aqueous solubility and flat conformations typically associated with classic benzenesulfonamide derivatives, making it a critical precursor for synthesizing high-quality, developable screening libraries [1].
Substituting 3-ethoxycyclobutane-1-sulfonamide with simpler analogs like unsubstituted cyclobutanesulfonamide or traditional benzenesulfonamide fundamentally alters the physicochemical trajectory of a lead optimization campaign. While benzenesulfonamide provides the requisite pharmacophore, its flat, sp2-hybridized structure often drives poor aqueous solubility and non-specific protein binding, leading to downstream attrition and handling difficulties. Conversely, while 3-methoxycyclobutane-1-sulfonamide shares the high Fsp3 character, the truncation of the ether chain to a methoxy group significantly reduces local lipophilicity and alters the steric volume. This reduction can cause a critical loss of binding affinity in hydrophobic sub-pockets that specifically require the slightly larger ethyl extension to achieve optimal van der Waals contacts, rendering the methoxy analog an inadequate substitute for precise structure-activity relationship (SAR) mapping [1].
The transition from traditional aromatic sulfonamides to saturated ring systems is a proven strategy to improve precursor suitability and downstream formulation compatibility. 3-Ethoxycyclobutane-1-sulfonamide achieves an optimal Fsp3 score of 1.0 (6 out of 6 carbons are sp3-hybridized), compared to an Fsp3 of 0.0 for the benchmark benzenesulfonamide. This absolute increase in saturation directly translates to enhanced aqueous solubility and easier handling in high-throughput screening assays, providing a superior starting point for library synthesis [1].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) |
| Target Compound Data | Fsp3 = 1.0 (100% saturation) |
| Comparator Or Baseline | Benzenesulfonamide (Fsp3 = 0.0) |
| Quantified Difference | Absolute increase of 1.0 in Fsp3 score |
| Conditions | In silico structural analysis for developability profiling |
Maximizing Fsp3 is a critical procurement metric for reducing downstream clinical attrition due to poor solubility or toxicity, justifying the investment in this specific building block.
When fine-tuning the binding affinity of a fragment, the choice of ether substituent dictates the precursor's suitability for specific target classes. Compared to its closest structural analog, 3-methoxycyclobutane-1-sulfonamide, the ethoxy variant provides an estimated ~0.4 to 0.5 log unit increase in calculated lipophilicity (cLogP). This precise incremental increase allows medicinal chemists to procure a building block that optimizes membrane permeability without the poor processability and aggregation issues associated with excessively large hydrophobic groups [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | Ethoxy variant (cLogP ~0.8 - 1.2) |
| Comparator Or Baseline | Methoxy variant (cLogP ~0.3 - 0.7) |
| Quantified Difference | ~0.4 - 0.5 log unit increase in lipophilicity |
| Conditions | Standard predictive chemoinformatics models (e.g., SwissADME consensus) |
Procuring the ethoxy variant enables precise optimization of hydrophobic pocket filling and membrane permeability that the cheaper methoxy analog cannot achieve.
Replacing an unsubstituted cyclobutanesulfonamide with 3-ethoxycyclobutane-1-sulfonamide introduces significant steric bulk (an added -OCH2CH3 group) while maintaining a highly controlled Topological Polar Surface Area (TPSA). The addition of the ether oxygen only marginally increases the TPSA (by ~9.2 Ų) relative to the core sulfonamide, ensuring that the molecule remains well within the limits for passive oral absorption (Rule of 5), while providing necessary van der Waals contacts for target engagement [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) vs. Molar Volume |
| Target Compound Data | TPSA ~55.4 Ų with extended ethyl steric volume |
| Comparator Or Baseline | Unsubstituted cyclobutanesulfonamide (TPSA ~46.2 Ų) |
| Quantified Difference | Addition of specific steric bulk with minimal TPSA penalty (+9.2 Ų) |
| Conditions | 2D topological surface area calculations for drug-likeness |
This allows buyers to procure a building block that probes larger binding pockets without compromising the compound's overall permeability profile, ensuring high precursor suitability.
Due to its Fsp3 of 1.0, this compound is the ideal choice for replacing problematic arylsulfonamide moieties in late-stage lead optimization. It is specifically procured when a lead compound exhibits poor aqueous solubility or excessive plasma protein binding driven by flat aromatic rings, allowing for the retention of the critical sulfonamide pharmacophore while improving the overall physicochemical profile [1].
In the construction of FBDD libraries, 3-ethoxycyclobutane-1-sulfonamide serves as a premium starting material. Its strictly controlled TPSA (~55.4 Ų) and low molecular weight (179.24 g/mol) make it highly suitable for generating diverse, rule-of-three (Ro3) compliant fragment libraries aimed at challenging targets like metalloenzymes or protein-protein interactions [2].
When SAR studies require fine-tuning of lipophilicity and steric bulk, this compound is selected over its methoxy counterpart. The ~0.5 log unit increase in cLogP provided by the ethoxy group makes it the right choice for probing slightly larger, more lipophilic sub-pockets in target receptors without drastically altering the core binding mode [3].